Structural and Physicochemical Differentiation from the Non-methylated Benzenesulfonamide Analog
The target compound differs from its closest commercially catalogued analog, N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide (MW 377.5 g/mol), by the presence of a para-methyl group on the benzenesulfonamide ring. This modification increases molecular weight to 391.49 g/mol and introduces a predicted pKa of 8.21±0.30 . The additional methyl group increases both steric bulk and lipophilicity, which can influence membrane permeability and target binding-pocket compatibility. Although no direct experimental data exists for this specific compound, the structural comparison with the non-methylated analog—which is also devoid of published biological data—demonstrates a quantifiable chemical differentiation that precludes interchangeable use in synthetic or biological workflows.
| Evidence Dimension | Molecular Weight and Predicted pKa |
|---|---|
| Target Compound Data | MW 391.49 g/mol; pKa 8.21±0.30 (Predicted) |
| Comparator Or Baseline | N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide: MW 377.5 g/mol; pKa not reported |
| Quantified Difference | ΔMW = +14.0 g/mol; additional pKa-modulating methyl substituent present |
| Conditions | ChemicalBook predicted properties based on ACD/Labs Percepta Platform |
Why This Matters
The distinct molecular weight and predicted ionization state affect HPLC retention, solubility, and biological target engagement, making the two compounds non-interchangeable for assay development or SAR campaigns.
